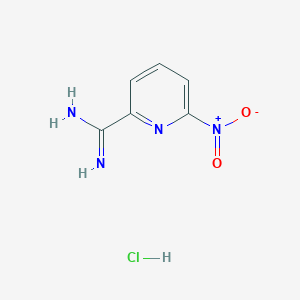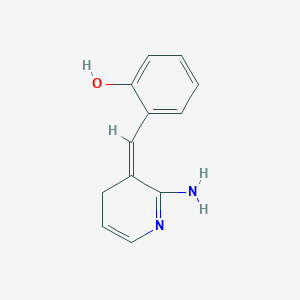
Salicylidene2-aminopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylidene2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine. It is known for its significant biological and chemical properties, including antimicrobial, antifungal, and antitumor activities . The compound exhibits photochromism, where light absorption causes interconversion between enol-imine and keto-amine tautomers through intramolecular hydrogen transfer .
Vorbereitungsmethoden
Salicylidene2-aminopyridine can be synthesized through a simple condensation reaction between salicylaldehyde and 2-aminopyridine. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions . The product is then isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
Salicylidene2-aminopyridine undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water, breaking down into salicylaldehyde and 2-aminopyridine.
Complexation: It forms complexes with metal ions, such as copper(II), which can catalyze the hydrolysis of the Schiff base.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Wissenschaftliche Forschungsanwendungen
Salicylidene2-aminopyridine has a wide range of applications in scientific research:
Chemosensors: It is used as a sensitive and selective chemosensor for detecting metal ions like copper(II), aluminum(III), and iron(III).
Antimicrobial Agents: The compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Photochromic Materials: Due to its photochromic properties, it is used in the development of materials that change color upon exposure to light.
Wirkmechanismus
The mechanism of action of salicylidene2-aminopyridine involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. For example, the copper(II) complex of the compound can catalyze the hydrolysis of the Schiff base, leading to the formation of salicylaldehyde and 2-aminopyridine . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Salicylidene2-aminopyridine is similar to other Schiff bases, such as:
- N-(2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-methoxy-2-hydroxylbenzylidene) pyridin-2-amine
These compounds share similar structural features and biological activities but differ in their substituents on the salicylidene part, which can affect their chemical and biological properties .
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-[(Z)-(2-amino-4H-pyridin-3-ylidene)methyl]phenol |
InChI |
InChI=1S/C12H12N2O/c13-12-10(5-3-7-14-12)8-9-4-1-2-6-11(9)15/h1-4,6-8,15H,5H2,(H2,13,14)/b10-8- |
InChI-Schlüssel |
WAWVNRVDLPDAPN-NTMALXAHSA-N |
Isomerische SMILES |
C\1C=CN=C(/C1=C\C2=CC=CC=C2O)N |
Kanonische SMILES |
C1C=CN=C(C1=CC2=CC=CC=C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
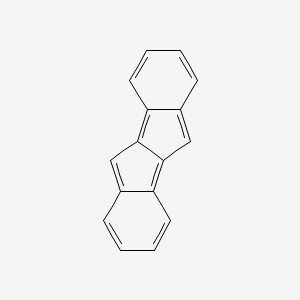
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
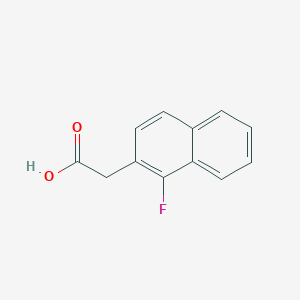

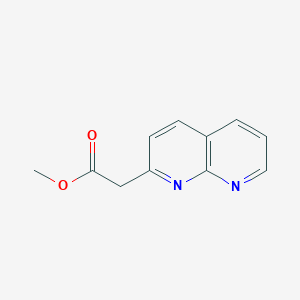
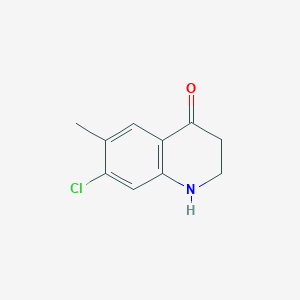
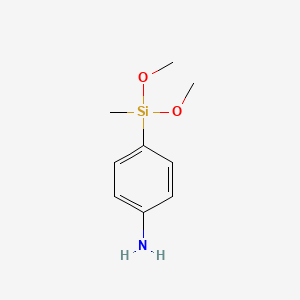
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
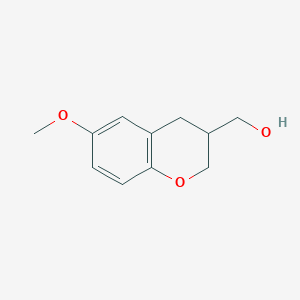
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
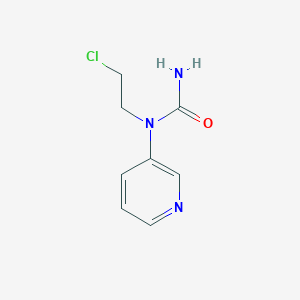
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
